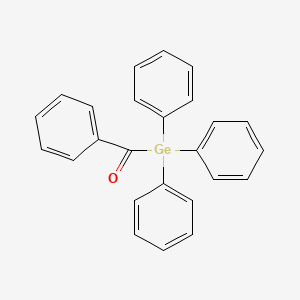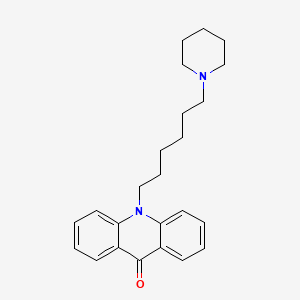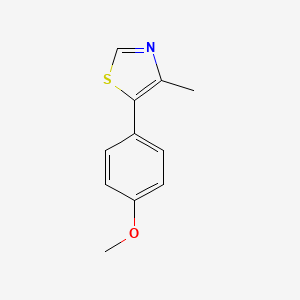
Phenyl(triphenylgermyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(triphenylgermyl)methanone is an organogermanium compound characterized by the presence of a phenyl group attached to a triphenylgermyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl(triphenylgermyl)methanone can be synthesized through a Grignard reaction involving phenylmagnesium bromide and triphenylgermyl chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
- Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in anhydrous ether.
- Addition of triphenylgermyl chloride to the phenylmagnesium bromide solution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(triphenylgermyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming phenyl(triphenylgermyl)methanol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Germanium dioxide and other oxidized products.
Reduction: Phenyl(triphenylgermyl)methanol.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Phenyl(triphenylgermyl)methanone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of phenyl(triphenylgermyl)methanone involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to form stable complexes with other molecules, influencing their reactivity and stability. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl(trimethylgermyl)methanone
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- Furan-2-yl(phenyl)methanone
Uniqueness
Phenyl(triphenylgermyl)methanone is unique due to the presence of the triphenylgermyl group, which imparts distinct chemical properties compared to other similar compounds
Propriétés
Numéro CAS |
4639-86-5 |
|---|---|
Formule moléculaire |
C25H20GeO |
Poids moléculaire |
409.1 g/mol |
Nom IUPAC |
phenyl(triphenylgermyl)methanone |
InChI |
InChI=1S/C25H20GeO/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
DHELAFHAVWUFMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate](/img/structure/B14126606.png)
![1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B14126614.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14126622.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126623.png)


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B14126645.png)


![3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14126668.png)

![[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate](/img/structure/B14126687.png)
![2'-Methylspiro[cyclohexane-1,1'-isoindolin]-3'-one](/img/structure/B14126689.png)
